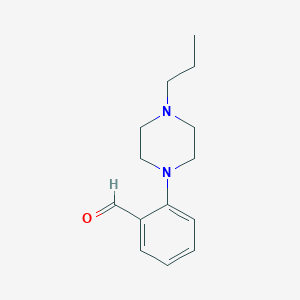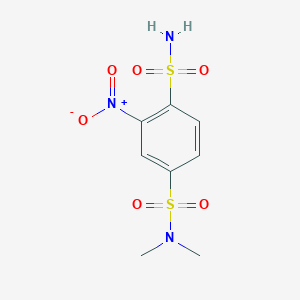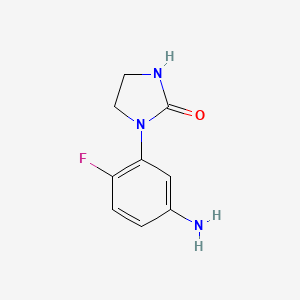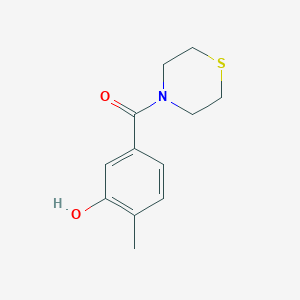![molecular formula C13H9ClF3NO B1519009 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine CAS No. 1039969-30-6](/img/structure/B1519009.png)
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine
Overview
Description
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine is a chloro (trifluoromethyl) pyridine . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine can be found in various databases . The molecular formula is C6H3ClF3N .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine are complex and varied. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine are unique due to the presence of the trifluoromethyl group. The molecular weight is 181.54 g/mol . The density is 1.417 g/mL at 25 °C .Scientific Research Applications
Agrochemical Industry
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly trifluoromethylpyridines (TFMP), are extensively used in crop protection. Fluazifop-butyl, a TFMP derivative, was the first to be introduced to the market. Since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Industry
Several pharmaceutical products containing the TFMP moiety have been approved for market use. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds. Many candidates are currently undergoing clinical trials .
Veterinary Medicine
TFMP derivatives are not only significant in human pharmaceuticals but also in veterinary medicine. Two veterinary products with the TFMP structure have been granted market approval, showcasing the versatility of this compound .
Synthesis of Crop-Protection Products
The high demand for TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is primarily for their use as chemical intermediates in synthesizing several crop-protection products. Various methods for synthesizing 2,3,5-DCTF have been reported, highlighting its importance in the industry .
Regioexhaustive Functionalization
2-Chloro-5-(trifluoromethyl)pyridine: may serve as a model substrate for regioexhaustive functionalization studies. This application is crucial for understanding how different substituents affect the chemical reactions and properties of the pyridine ring .
Advanced Chemical Intermediates
This compound is also used as an advanced chemical intermediate, which is a testament to its utility in complex chemical syntheses and the development of novel compounds with potential applications in various fields .
Functional Materials Development
The development of organic compounds containing fluorine, such as TFMP derivatives, has propelled advances in functional materials. These compounds’ effects on biological activities and physical properties have made them valuable in discovery chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-[[4-(trifluoromethyl)phenoxy]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-6-1-9(7-18-12)8-19-11-4-2-10(3-5-11)13(15,16)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQEOHDQAVIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1518931.png)

![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)





amino}ethan-1-ol](/img/structure/B1518944.png)

![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)
